Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate
CAS No.: 903883-22-7
Cat. No.: VC11671282
Molecular Formula: C37H51F3N12O13
Molecular Weight: 928.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903883-22-7 |
|---|---|
| Molecular Formula | C37H51F3N12O13 |
| Molecular Weight | 928.9 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C35H50N12O11.C2HF3O2/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21;3-2(4,5)1(6)7/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40);(H,6,7)/t18-,22-,23-,24-,25-,26-;/m0./s1 |
| Standard InChI Key | PHEBFPCQWKAYRW-UOKHOFNASA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
| SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Introduction
Chemical Composition and Structural Features
Molecular Identity and Formula
Acetyl-Amyloid β-Protein (1-6) amide trifluoroacetate is a salt comprising the hexapeptide Ac-DAEFRH-NH₂ and trifluoroacetic acid. The molecular formula of the compound is C₃₇H₅₁F₃N₁₂O₁₃, derived from the peptide (C₃₅H₅₀N₁₂O₁₁) and trifluoroacetate (C₂HF₃O₂) . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 928.9 g/mol (with TFA) | PubChem |
| 814.85 g/mol (base peptide) | MedChemExpress | |
| Hydrogen Bond Donors | 13 | PubChem |
| Hydrogen Bond Acceptors | 18 | PubChem |
| Rotatable Bonds | 25 | PubChem |
The peptide sequence retains the first six residues of Aβ (Asp-Ala-Glu-Phe-Arg-His), acetylated at the N-terminus and amidated at the C-terminus to mimic proteolytic stability .
Structural Characterization
The IUPAC name delineates its stereochemistry:
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid .
Key structural elements include:
-
Acetylation: Blocks N-terminal degradation, enhancing metabolic stability .
-
Histidine residue: Facilitates copper(II) binding via imidazole coordination .
-
Trifluoroacetate: Counterion improving solubility in aqueous buffers .
3D conformational analysis is limited due to flexibility, but NMR studies suggest β-sheet propensity in the presence of metal ions .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via SPPS using Fmoc chemistry . Key steps include:
-
Resin loading: Fmoc-His(Trt)-Wang resin initiation.
-
Sequential coupling: Fmoc-protected amino acids (Arg(Pbf), Phe, Glu(OtBu), Ala, Asp(OtBu)).
-
Acetylation: N-terminal acetylation with acetic anhydride.
-
Cleavage: TFA-mediated cleavage from resin, concurrently introducing the trifluoroacetate ion .
Purification and Quality Control
Reverse-phase HPLC (C18 column) achieves >95% purity, with mass spectrometry (ESI-TOF) confirming molecular weight . Critical quality parameters:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥95% |
| MS (Observed) | 815.4 Da (M+H⁺) |
| Endotoxin Levels | <1.0 EU/mg |
Biological Activity and Mechanisms
Copper(II) Binding and Aggregation
The DAEFRH sequence contains a high-affinity copper(II) binding site (Kd ≈ 10⁻¹⁰ M) . Coordination involves:
-
Histidine imidazole: Primary ligand.
-
Aspartate carboxylate: Secondary ligand.
Copper binding accelerates Aβ aggregation into oligomers and fibrils, exacerbating neurotoxicity . Acetyl-Amyloid β-Protein (1-6) amide serves as a model to study this interaction without full-length Aβ’s complexity .
Neurotoxic Pathways
In vitro studies demonstrate that copper-bound peptide:
-
Induces oxidative stress: Generates ROS via Fenton-like reactions .
-
Disrupts membranes: Forms ion-permeable pores in lipid bilayers .
-
Activates microglia: Promotes pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .
Research Applications
Alzheimer’s Disease Models
-
In vitro aggregation assays: Monitors fibril formation via Thioflavin T fluorescence .
-
Cell culture studies: Evaluates neuronal toxicity in SH-SY5Y cells (IC₅₀ ≈ 50 μM) .
-
Animal models: Used in transgenic mice to assess cognitive deficits and amyloid deposition .
Drug Discovery
-
Screening platforms: Identifies inhibitors of copper-mediated aggregation (e.g., clioquinol analogs) .
-
Vaccine development: Antibodies targeting the N-terminal epitope show reduced plaque burden in preclinical trials .
Challenges and Future Directions
Limitations
-
Short half-life: Rapid renal clearance limits in vivo utility .
-
Off-target effects: Copper chelation may disrupt metallostasis .
Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume